7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid
Description
This compound is a bicyclic heterocycle featuring a [1,2,4]triazolo[1,5-a]pyrazine core with a tert-butoxycarbonyl (Boc) protecting group at position 7 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₆N₄O₄, with a calculated molecular weight of 268.27 g/mol (based on ). The Boc group enhances solubility during synthetic processes, while the carboxylic acid enables further functionalization, such as salt formation or conjugation .
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-8(13-15)9(16)17/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
WNYYPNLLUQTOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C(=O)O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a tandem reaction leading to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related derivatives, focusing on core heterocycles, substituent positions, and pharmacological relevance.
Table 1: Comparative Analysis of Key Compounds
Key Observations
Core Heterocycle Differences :
- The triazolo[1,5-a]pyrazine core (user’s compound) contains three nitrogen atoms, whereas imidazo[1,5-a]pyrazine () has two. This distinction impacts electronic properties and hydrogen-bonding capabilities, influencing reactivity and target interactions .
- Triazolo[4,3-a]pyrazine derivatives (e.g., Sitagliptin intermediates) exhibit different ring fusion positions (4,3-a vs. 1,5-a), altering steric and electronic environments .
Substituent Effects: The Boc group at position 7 improves solubility and stability during synthesis, a common strategy in medicinal chemistry . Carboxylic acid at position 2 (user’s compound) vs. For example, position 2 may favor salt formation with amines, enhancing bioavailability . Trifluoromethyl (CF₃) groups in Sitagliptin derivatives () enhance metabolic stability and binding affinity to dipeptidyl peptidase-4 (DPP-4), a target for diabetes therapeutics .
Synthetic Utility :
- The user’s compound shares synthetic pathways with Boc-protected intermediates, such as condensation reactions with acylating agents (). However, the triazolo[1,5-a] core requires specialized cyclization steps compared to imidazo derivatives .
Pharmacological and Industrial Relevance
- Sitagliptin Analogs : Triazolo[4,3-a]pyrazine derivatives like Sitagliptin () are clinically approved DPP-4 inhibitors. The user’s compound, with a distinct core, could explore alternative targets or improved pharmacokinetics .
- MmB-38 () : This derivative demonstrates the impact of aryl substituents (e.g., methoxynaphthyl) on receptor binding, suggesting that the user’s compound’s Boc and carboxylic acid groups may be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
